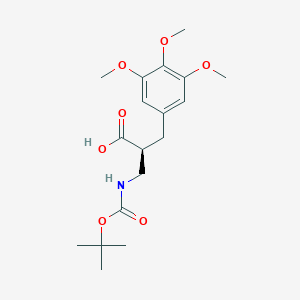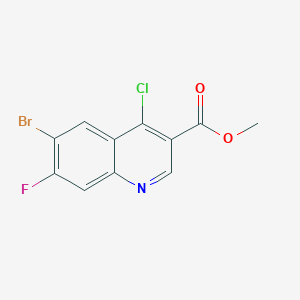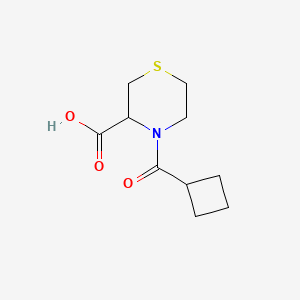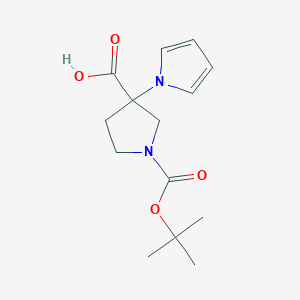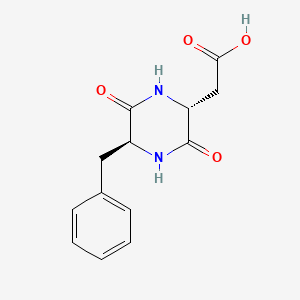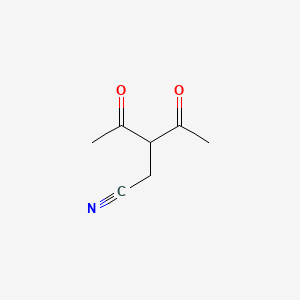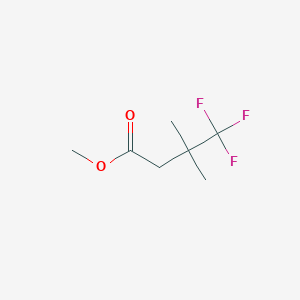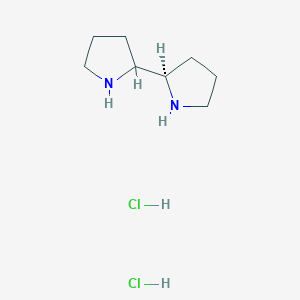
(2R)-2,2'-Bipyrrolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,2’-Bipyrrolidine dihydrochloride is a chiral compound that has gained significant attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,2’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of (2R)-2,2’-Bipyrrolidine dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and rigorous quality control measures to ensure consistency.
化学反应分析
Types of Reactions
(2R)-2,2’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce various amines.
科学研究应用
(2R)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
作用机制
The mechanism by which (2R)-2,2’-Bipyrrolidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
- L-Cystine dihydrochloride
- 2,6-Dimethylpiperazine dihydrochloride
Uniqueness
What sets (2R)-2,2’-Bipyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and its ability to act as a versatile chiral ligand. This makes it particularly valuable in asymmetric synthesis and other applications requiring high enantiomeric purity.
属性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC 名称 |
(2R)-2-pyrrolidin-2-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8?;;/m1../s1 |
InChI 键 |
OCIWKVITVUFWTF-HMOXCYTFSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2CCCN2.Cl.Cl |
规范 SMILES |
C1CC(NC1)C2CCCN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
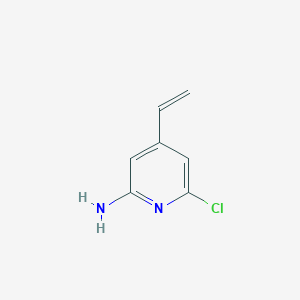
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
